For-met-met-Phe-OH
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Overview
Description
For-met-met-Phe-OH, also known as formyl-methionyl-methionyl-phenylalanine, is a synthetic peptide that has garnered significant interest in scientific research. This compound is composed of three amino acids: methionine, methionine, and phenylalanine, with a formyl group attached to the N-terminal methionine. It is known for its role in various biological processes, particularly in chemotaxis, where it acts as a potent chemoattractant for immune cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-met-met-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid, phenylalanine, to the resin. Subsequent amino acids, methionine and methionine, are added one by one, with each addition followed by deprotection and washing steps. The formyl group is introduced at the N-terminal methionine in the final step of the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
For-met-met-Phe-OH can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide are susceptible to oxidation, forming methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Restoration of methionine from its oxidized forms.
Substitution: Derivatives of this compound with different functional groups at the N-terminal.
Scientific Research Applications
For-met-met-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Acts as a chemoattractant in studies of immune cell migration and signaling.
Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in inflammatory diseases.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
For-met-met-Phe-OH exerts its effects primarily through interaction with formyl peptide receptors (FPRs) on the surface of immune cells. Binding to these receptors activates intracellular signaling pathways, leading to chemotaxis, where immune cells migrate towards the source of the peptide. This mechanism is crucial in the immune response, aiding in the recruitment of immune cells to sites of infection or inflammation.
Comparison with Similar Compounds
Similar Compounds
Formyl-methionyl-leucyl-phenylalanine (For-met-leu-Phe-OH): Another potent chemoattractant with a similar structure but different amino acid sequence.
Formyl-methionyl-phenylalanine (For-met-Phe-OH): A simpler peptide with only two amino acids, also known for its chemotactic properties.
Uniqueness
For-met-met-Phe-OH is unique due to its specific amino acid sequence, which influences its binding affinity and specificity for formyl peptide receptors. The presence of two methionine residues may also affect its stability and reactivity compared to other formyl peptides.
Properties
IUPAC Name |
2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)22-16(9-11-30-2)19(26)23-17(20(27)28)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWHFLBOUFJUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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